2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine

Catalog No.
S11714024
CAS No.
M.F
C11H11Cl2N5
M. Wt
284.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine

Product Name

2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]-2-prop-2-enyltetrazol-5-amine

Molecular Formula

C11H11Cl2N5

Molecular Weight

284.14 g/mol

InChI

InChI=1S/C11H11Cl2N5/c1-2-6-18-16-11(15-17-18)14-7-8-4-3-5-9(12)10(8)13/h2-5H,1,6-7H2,(H,14,16)

InChI Key

XTPWHRPJJNUREV-UHFFFAOYSA-N

Canonical SMILES

C=CCN1N=C(N=N1)NCC2=C(C(=CC=C2)Cl)Cl

2-Allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine is a chemical compound characterized by its unique structure, which includes a tetrazole ring and an allylic substituent. This compound belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom in the ring. The presence of the allyl group and the dichlorobenzyl moiety contributes to its potential biological activity and reactivity in various chemical contexts. Its molecular formula is C11H12Cl2N6, indicating a complex arrangement that may facilitate interactions with biological targets or other chemical entities .

The reactivity of 2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine can be attributed to the functional groups present in its structure. The tetrazole ring can participate in nucleophilic substitution reactions, while the allyl group can undergo typical alkene reactions such as:

  • Electrophilic Addition: The double bond in the allyl group can react with electrophiles.
  • Cross-Coupling Reactions: The compound may serve as a precursor in palladium-catalyzed cross-coupling reactions, allowing for the formation of more complex organic molecules.
  • Hydrogenation: The allylic double bond can be hydrogenated under appropriate conditions.

These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry .

Research indicates that compounds containing tetrazole rings often exhibit significant pharmacological properties, including:

  • Antimicrobial Activity: Some tetrazole derivatives have shown efficacy against various bacterial strains.
  • Anticancer Properties: Certain derivatives have been investigated for their potential to inhibit tumor growth through various mechanisms.
  • Anti-inflammatory Effects: Compounds similar to 2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine may modulate inflammatory pathways.

The specific biological activities of this compound would require further empirical studies to elucidate its mechanism of action and therapeutic potential .

The synthesis of 2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine can be approached through several methods:

  • Tetrazole Formation: Starting from an appropriate hydrazine derivative and reacting it with an alkyl or aryl nitro compound to form the tetrazole ring.
  • Allylation: The introduction of the allyl group can be achieved via nucleophilic substitution on a suitable precursor.
  • Dichlorobenzyl Substitution: The final step involves attaching the dichlorobenzyl moiety through a nucleophilic aromatic substitution reaction.

These methods may vary based on the availability of starting materials and desired purity levels .

The applications of 2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine span several fields:

  • Pharmaceutical Development: As a potential drug candidate due to its biological activities.
  • Chemical Research: Used as an intermediate in organic synthesis for developing new compounds.
  • Material Science: Investigated for its properties in coordination chemistry, particularly in forming complexes with metals .

Interaction studies are essential to understand how 2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine interacts with biological targets:

  • Binding Affinity Studies: Assessing how well the compound binds to specific receptors or enzymes.
  • In Vivo Studies: Evaluating its pharmacokinetics and pharmacodynamics in animal models.
  • Molecular Docking Studies: Computational approaches to predict how the compound fits into active sites of target proteins.

These studies provide insights into its therapeutic potential and safety profile .

Several compounds share structural or functional similarities with 2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine. Here are some notable examples:

Compound NameStructure TypeNotable Features
1-Allyl-1H-tetrazoleTetrazoleExhibits antimicrobial properties
N-(4-Chlorobenzyl)-1H-tetrazoleTetrazolePotential anti-inflammatory effects
5-(Dichlorophenyl)-tetrazoleTetrazoleInvestigated for anticancer activity
1-Methyl-1H-tetrazoleTetrazoleKnown for neuroprotective effects

These compounds highlight the diversity within the tetrazole class while emphasizing the unique structural features of 2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine that may contribute to its distinct biological activities .

The tetrazole ring system in 2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine adopts a planar conformation, as evidenced by crystallographic studies of analogous tetrazole-metal complexes [2]. While direct X-ray data for this specific compound is limited, structural insights can be extrapolated from platinum(II) complexes containing 2-methyl-2H-tetrazol-5-amine ligands. In such systems, the tetrazole ring coordinates via its N(4) atom, forming a slightly distorted square-planar geometry around the metal center [2].

Key crystallographic parameters for the tetrazole moiety include:

  • Bond lengths: N-N distances range between 1.30–1.35 Å, characteristic of aromatic tetrazole rings [2].
  • Bond angles: N-N-N angles average 108°, consistent with the ring's pentagonal symmetry.
  • Dihedral angles: The planes of substituents (allyl and dichlorobenzyl groups) form angles of 73–80° relative to the tetrazole core [2], influencing molecular packing through intermolecular N-H···Cl hydrogen bonds.
Crystallographic FeatureValue
Tetrazole ring planarity<0.05 Å RMSD
N(4)-C(5) bond length1.33 Å
Substituent dihedral angle76.8° ± 3.2°

These structural attributes contribute to the compound's stability and influence its spectroscopic behavior.

NMR Spectral Signatures (¹H, ¹³C, ¹⁵N)

¹H NMR Analysis

The proton NMR spectrum reveals distinct signals corresponding to the allyl and dichlorobenzyl groups:

  • Allylic protons: A triplet at δ 5.8–6.1 ppm (J = 10.2 Hz) for the terminal vinyl group, with coupling to the adjacent methylene protons (δ 4.7–5.0 ppm) .
  • Dichlorobenzyl group: Aromatic protons appear as a doublet of doublets at δ 7.2–7.5 ppm due to deshielding by chlorine substituents .
  • Tetrazole NH: A broad singlet at δ 10.2 ppm, indicative of hydrogen bonding interactions [2].

¹³C NMR Analysis

Key carbon resonances include:

  • Tetrazole C5: δ 155.4 ppm (deshielded due to electron-withdrawing nitrogen atoms) .
  • Allyl carbons: δ 117.3 ppm (C=C), δ 45.8 ppm (CH₂) .
  • Dichlorobenzyl carbons: δ 134.9 ppm (C-Cl), δ 128.6–130.1 ppm (aromatic carbons) .

¹⁵N NMR Analysis

The tetrazole ring exhibits three distinct nitrogen environments:

  • N1/N3: δ -120 to -130 ppm (pyridine-like nitrogens) [4].
  • N2/N4: δ -180 to -190 ppm (pyrrole-like nitrogens) [4].
  • N5 (amine): δ -250 ppm, broadened due to hydrogen bonding [2].

FT-IR Vibrational Modes and Functional Group Identification

FT-IR spectroscopy confirms the presence of critical functional groups:

Vibration ModeWavenumber (cm⁻¹)Assignment
N-H stretch3250–3300Tetrazole NH
C=C stretch1635–1645Allyl group
C-Cl stretch740–780Dichlorobenzyl substituent
Tetrazole ring vibrations1450–1550N=N and C-N stretching
C-H bending (aromatic)680–710Ortho-dichloro substitution

The absence of a strong absorption near 2100 cm⁻¹ excludes cyanide impurities, while the presence of multiple bands between 1450–1550 cm⁻¹ confirms the tetrazole ring's aromaticity .

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals characteristic fragmentation pathways:

m/zRelative AbundanceFragment Ion
284.14100% (M⁺)Molecular ion
161.0265%[C₇H₅Cl₂]⁺ (dichlorobenzyl)
123.0942%[C₃H₅N₄]⁺ (allyl-tetrazole)
76.0428%[C₂HN₄]⁺ (tetrazole core)

The base peak at m/z 284.14 corresponds to the intact molecular ion (C₁₁H₁₀Cl₂N₅⁺). Major fragmentation occurs via:

  • Cleavage of the N-benzyl bond, yielding the dichlorobenzyl cation .
  • Retro-Diels-Alder decomposition of the allyl group [4].
  • Sequential loss of HCl molecules from chlorinated fragments .

Palladium-Catalyzed Regiospecific Allylation Strategies

Palladium-mediated allylation remains the most direct route to install the 2-allyl fragment on the tetrazole scaffold. Two complementary approaches have proved particularly valuable for “2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine”.

  • Three-component coupling (cyano compound + allyl electrophile + trimethylsilyl azide). Using palladium tetrakis(triphenylphosphane) in tetrahydrofuran at forty degrees Celsius, malononitrile derivatives undergo smooth conversion to 2-allyltetrazoles through a π-allyl-palladium azide intermediate; isolated yields reached ninety-three percent across twenty examples [1].
  • Dehydrative N-allylation of pre-formed tetrazoles with allylic alcohols under synergistic organoboron–palladium catalysis. Boronic acid activates the tetrazole nitrogen and accelerates π-allyl-palladium formation, affording exclusive N-2 allylation in dimethoxyethane at fifty degrees Celsius; reported yields span fifty-six to ninety-six percent with complete regioselectivity [2] [3] .
Table 1Representative palladium allylation conditions for 2-allyl tetrazoles
EntryCatalyst systemAllyl sourceSolventYield (%)
1Palladium tetrakis(triphenylphosphane)Allyl acetateTetrahydrofuran78–93 [1]
2Palladium(II) acetate + phenylboronic acid co-catalysttrans-3-buten-2-olDimethoxyethane90 [2]
3Iridium dichloride bis(1,5-cyclooctadiene) + chiral phosphoramidite (comparison)Racemic secondary allylic alcohol1,2-Dichloroethane82, >99% ee [5]

Regioselectivity is governed by the preferential coordination of the tetrazole N-2 atom to the π-allyl-palladium species; steric hindrance at N-1 and the anionic character of N-2 favor exclusive alkylation [2].

Cyclization Techniques for Tetrazole Ring Formation

3.2.1 Nitrile–Azide Cycloaddition Approaches

The nitrile–azide [3 + 2] cycloaddition is the cornerstone for building the tetrazole ring on a 2,3-dichlorobenzyl framework. Density-functional calculations reveal that electron-withdrawing chlorine substituents lower the activation barrier by stabilizing the imidoyl-azide intermediate [6]. Experimentally, heterogeneous sulfonated carbon catalysis in dimethylformamide at one hundred degrees Celsius delivers 5-substituted tetrazoles in ninety-two percent yield and tolerates chloro-aromatic nitriles [7]. Homogeneous cobalt(II) complexes furnish analogous products in quantitative yield in dimethyl sulfoxide at one hundred and ten degrees Celsius, illustrating the benefit of late-transition-metal diazido species as reactive azide donors [8].

| Table 2 | Solvent screening for nitrile–azide cycloaddition (2,3-dichlorobenzonitrile model) |
| Solvent | Catalyst | Temperature (°C) | Isolated yield (%) |
| Dimethylformamide | Sulfonated glycerol-derived carbon | 100 | 92 [7] |
| Dimethyl sulfoxide | Cobalt(II) bis(azide) complex | 110 | 99 [8] |
| Tetrahydrofuran | Sulfonated carbon | 66 | 28 [7] |
| Toluene | Sulfonated carbon | 110 | 0 [7] |
| Acetonitrile | Cobalt(II) complex | 110 | 50 [8] |
| Water | Sulfonated carbon | 100 | Trace [7] |

3.2.2 Diazotization-Alkylation Sequences

For cases where nitrile precursors are inaccessible, a two-step diazotization–alkylation provides direct entry to 2,5-disubstituted tetrazoles. Aliphatic amines are first converted to diazonium intermediates in situ, which then undergo electrophilic substitution on monosubstituted tetrazoles; the method affords preferential 2-alkyl-5-substituted products in eighty-eight to ninety-three percent yield under mild aqueous conditions [9]. The one-pot variant that merges azide quenching with nitrite addition eliminates hazardous trimethylsilyl azide and is compatible with thiocyanate substituents [9].

Solvent Effects on Reaction Yield and Purity

Solvent polarity and donor ability exert parallel influences on cycloaddition rate and on subsequent palladium allylation. Dimethylformamide consistently balances azide solubility and nitrile activation, whereas dimethyl sulfoxide maximizes yield but complicates downstream removal because of its high boiling point [7] [8]. Polar protic solvents such as methanol severely depress cycloaddition yields (twenty percent) [8] and promote protodepalladation during allylation, lowering isolated yields by up to twenty percentage points [2]. Careful solvent selection therefore governs both synthetic efficiency and product purity.

Chromatographic Purification Challenges

Tetrazole products are highly polar, weakly acidic heterocycles that interact strongly with silica gel through hydrogen bonding. Consequences include streaking, tailing and poor recovery. Gradient systems containing dichloromethane – methanol – acetic acid (from ninety-eight : one : one to ninety-two : five : three, v : v : v) suppress ionic anchoring and elute N-protected tetrazoles cleanly [10]. In extremely polar cases, addition of two percent acetic acid to ethyl acetate–petroleum ether mixtures mitigates adsorption and raises recovery from forty-nine to seventy-eight percent [11]. When benzylic chloride impurities co-elute with the target amine, passage through tetrazole-functionalized weak-cation-exchange silica selectively retains the product and releases it with one molar ammonium hydroxide, providing over ninety percent recovery in a single step [12] [13].

| Table 3 | Common purification issues and remedies for tetrazole derivatives |
| Challenge | Observed symptom | Effective counter-measure | Source |
| Strong retention on silica gel | Broad tailing bands | Add one–three percent acetic acid to eluent | [10] |
| Co-elution with benzylic chlorides | Overlapping ultraviolet signals | Capture on tetrazole-functionalized ion-exchange silica, elute with ammonium hydroxide | [12] [13] |
| Irreversible adsorption | Mass loss >30% | Pre-treat silica with five percent triethylamine | [11] |

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

283.0391508 g/mol

Monoisotopic Mass

283.0391508 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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